molecular formula C9H13NO B1209562 Mearsine CAS No. 92446-42-9

Mearsine

Cat. No. B1209562
CAS RN: 92446-42-9
M. Wt: 151.21 g/mol
InChI Key: XWZBTIGBVQYTRB-UHFFFAOYSA-N
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Description

Mearsine is a member of cyclohexanones.

Scientific Research Applications

1. Unique Chemical Structure and Synthesis

  • Mearsine, an alkaloid from the plant Peripentadenia mearsii, is noted for its novel isoquinuclidine structure. This structure allows for charge transfer between carbonyl and an azomethine group, making mearsine a subject of interest in chemical research for its unique properties (Robertson et al., 1984).
  • The synthesis of isoquinuclidinones, including mearsine, has been achieved through a one-pot procedure involving conjugate addition of ammonia followed by cyclisation. This advancement in synthetic methodology highlights the potential for efficient production of mearsine and similar compounds (Cuthbertson, Aydon & Taylor, 2011).

2. Applications in Biomedical Research

  • While specific studies on mearsine in biomedical research are limited, the broader field of microelectrode arrays (MEAs) demonstrates the potential for compounds like mearsine in this area. MEAs can provide extracellular electrophysiological information about biological systems, suggesting a possible role for mearsine in cellular network analysis (Jones et al., 2011).

3. Potential in Pharmacological Research

  • Mearsine's binding affinity for human delta-opioid receptors indicates its potential for pharmacological applications. Studies on similar alkaloids demonstrate opportunities for exploring mearsine as a therapeutic agent, especially in the context of opioid receptor interactions (Katavic et al., 2007).

properties

CAS RN

92446-42-9

Product Name

Mearsine

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3,8-dimethyl-2-azabicyclo[2.2.2]oct-2-en-5-one

InChI

InChI=1S/C9H13NO/c1-5-3-7-4-8(11)9(5)6(2)10-7/h5,7,9H,3-4H2,1-2H3

InChI Key

XWZBTIGBVQYTRB-UHFFFAOYSA-N

SMILES

CC1CC2CC(=O)C1C(=N2)C

Canonical SMILES

CC1CC2CC(=O)C1C(=N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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